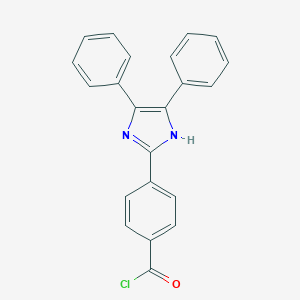

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride

Description

Properties

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O/c23-21(26)17-11-13-18(14-12-17)22-24-19(15-7-3-1-4-8-15)20(25-22)16-9-5-2-6-10-16/h1-14H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRAWURTKPWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399026 | |

| Record name | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162756-62-9 | |

| Record name | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Diphenyl-imidazol-2-yl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Deconstructing "DIB-Cl" for Advanced Bioconjugation

An In-Depth Technical Guide to DIB-Cl Mediated Bioconjugation: Mechanism and Application

In the landscape of protein modification and drug development, precision and efficiency are paramount. The term "DIB-Cl" refers to a class of reagents pivotal for achieving highly specific, covalent labeling of biomolecules. While not a standardized single molecule, "DIB-Cl" most commonly represents a Dibenzocyclooctyne (DIBO or DBCO) moiety functionalized with an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester. The "Cl" in this context is often a misnomer or simplification, as the reactive handle is the complete NHS ester, not a simple chloro group. An alternative, though less common, interpretation could be 4-Chloro-7-nitrobenzofurazan (NBD-Cl), a distinct fluorogenic amine-reactive dye.

This guide focuses on the primary interpretation: a dibenzocyclooctyne-based reagent for a powerful, two-stage bioorthogonal labeling strategy. This approach first installs a "click-ready" chemical handle (the dibenzocyclooctyne) onto a protein via its primary amines. This is followed by the highly specific attachment of a secondary molecule, such as a fluorescent probe or therapeutic agent, equipped with a complementary azide group. This method uncouples the protein modification from the final functionalization, offering significant flexibility and efficiency in complex biological systems.

Part 1: The Core Mechanism - A Two-Stage Labeling Paradigm

The power of the DIB-Cl strategy lies in its two distinct and highly efficient chemical steps: (1) The initial acylation of primary amines on the target biomolecule, and (2) the subsequent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry."

Stage 1: Acylation of Primary Amines with DIB-NHS Ester

The first stage involves the covalent attachment of the dibenzocyclooctyne handle to the target protein. Primary amines (–NH₂) are excellent nucleophiles and are readily available on proteins at the N-terminus of each polypeptide chain and on the ε-amino group of lysine residues[1]. These amines are typically located on the protein surface, making them accessible for conjugation[1].

The reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond[1].

Key Reaction Parameters:

-

pH: This reaction is highly pH-dependent. The primary amine must be deprotonated to be nucleophilic. Therefore, the reaction is most efficient in a slightly alkaline buffer, typically with a pH of 8.3-8.5[2]. Below this range, the amines are protonated (–NH₃⁺) and non-reactive. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency[1][2].

-

Buffers: Amine-free buffers are mandatory to prevent the buffer components from competing with the target protein. Phosphate, borate, or carbonate-bicarbonate buffers are excellent choices[1][2]. Buffers containing primary amines, such as Tris, must be avoided[2].

Caption: Stage 1: Acylation of a protein's primary amine with a DIB-NHS ester.

Stage 2: Copper-Free Click Chemistry (SPAAC)

Once the protein is functionalized with the dibenzocyclooctyne group, it is ready for the second stage. The DIBO/DBCO moiety is a strained cyclooctyne. This inherent ring strain is the driving force for a highly efficient and specific reaction with an azide-functionalized molecule (e.g., Azide-Fluorophore) without the need for a cytotoxic copper catalyst[3].

This bioorthogonal reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds rapidly under physiological conditions. The azide and the alkyne "click" together to form a stable triazole linkage, completing the labeling process[3]. The bioorthogonal nature of this reaction means that the azide and cyclooctyne groups do not react with other functional groups found in biological systems, ensuring exquisite specificity.

Caption: Stage 2: Copper-free click chemistry (SPAAC) reaction.

Part 2: Experimental Design and Protocols

A successful labeling experiment requires careful planning and execution. The following protocols provide a robust framework.

Data Presentation: Reagent and Buffer Summary

| Component | Description | Recommended Concentration/pH | Key Considerations |

| DIB-Cl Reagent | Typically a DIBO/DBCO-NHS ester. | 5-20 molar excess over protein. | Must be dissolved in anhydrous DMSO or DMF immediately before use[2][4]. |

| Reaction Buffer | Amine-free buffer for Stage 1. | 0.1 M Sodium Bicarbonate or Phosphate Buffer. pH 8.3-8.5[2]. | Avoid Tris, glycine, or other amine-containing buffers. |

| Quenching Buffer | Stops the Stage 1 reaction. | 1 M Tris-HCl, pH 8.0. | Competes for any remaining reactive NHS ester. |

| Purification System | Removes excess, unreacted DIB-Cl. | Zeba™ Spin Desalting Columns, Dialysis Cassettes. | Critical for preventing non-specific reactions in Stage 2. |

| Azide Probe | Azide-functionalized molecule (fluorophore, biotin, etc.). | 2-5 molar excess over DIB-Protein. | Dissolved according to manufacturer's instructions. |

Experimental Workflow: A Step-by-Step Guide

The overall workflow involves preparing the protein, performing the two labeling stages, and purifying the final conjugate.

Caption: High-level experimental workflow for two-stage DIB-Cl labeling.

Detailed Protocol: Protein Labeling

Stage 1: DIB-NHS Ester Acylation

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL[5]. Ensure any previous storage buffers containing amines (like Tris) are thoroughly removed via dialysis or buffer exchange.

-

Reagent Preparation: Immediately before use, dissolve the DIB-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions[1][4].

-

Calculate Molar Excess: Determine the amount of DIB-NHS ester needed. A molar excess of 8-10x is often a good starting point for mono-labeling of proteins like antibodies[2]. Formula: mg of NHS ester = (Molar Excess) × (mg of Protein) × (MW of NHS ester) / (MW of Protein)[2]

-

Reaction: Add the calculated volume of the DIB-NHS ester stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will react with and consume any remaining DIB-NHS ester. Incubate for 15 minutes.

-

Purification: Remove the excess, unreacted DIB-NHS ester and the NHS byproduct. This is a critical step . Use a desalting spin column (e.g., Zeba™ Spin Desalting Columns) or dialysis according to the manufacturer's protocol. The purified DIB-functionalized protein is now ready for Stage 2 or can be stored.

Stage 2: Azide-Probe Click Reaction

-

Reaction Setup: To the purified DIB-functionalized protein, add the azide-functionalized probe (e.g., Azide-Fluorophore). A 2-5x molar excess of the azide probe over the protein is typically sufficient.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Longer incubation times (e.g., overnight at 4°C) can also be used.

-

Final Purification: Remove the excess, unreacted azide probe using a desalting spin column or dialysis, similar to the first purification step. The final, labeled protein conjugate is now ready for use in downstream applications.

Part 3: Validation and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | 1. Hydrolyzed DIB-NHS ester. 2. Incorrect buffer pH or presence of amines. 3. Insufficient molar excess of reagent. | 1. Use fresh, anhydrous DMSO; prepare reagent immediately before use. 2. Verify buffer pH is 8.3-8.5; ensure buffer is amine-free. 3. Increase the molar excess of the DIB-NHS ester in increments. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Protein is not stable under the reaction conditions. | 1. Keep the final solvent concentration below 10% (v/v). 2. Perform the reaction at 4°C, although this will require a longer incubation time. |

| High Background/Non-specific Signal | Incomplete removal of unreacted reagents after Stage 1 or Stage 2. | Ensure purification steps are performed thoroughly. Use a desalting column with the correct molecular weight cut-off for your protein. |

To validate the conjugation, one can use UV-Vis spectrophotometry to determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein. This requires knowing the extinction coefficients of the protein and the attached fluorophore.

References

- Abberior Instruments. (n.d.). Protein labeling protocol.

-

Chen, Z., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 638, 315-331. [Link]

- Thermo Fisher Scientific. (n.d.). Bioconjugation Technical Handbook.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

-

Guan, X., et al. (2023). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Current Protocols, 3, e896. [Link]

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.

- Biotium. (n.d.). DiB.

-

Corley, K. T., et al. (2018). Overview of Affinity Tags for Protein Purification. Current Protocols in Protein Science, 94, 9.9.1-9.9.25. [Link]

- Vector Laboratories. (n.d.). Bioconjugation Resource Guide.

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

-

Dempsey, D. R., et al. (2019). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Chemical Biology, 11(4), e71. [Link]

- Thermo Fisher Scientific. (2024, July 3). How to: Invitrogen ReadyLabel Antibody Labeling Kits Protocol [Video]. YouTube.

- Thermo Fisher Scientific. (n.d.). Bioconjugation Technical Handbook Download.

- BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with Azido-PEG1-CH2COO-Cl.

- Thermo Fisher Scientific. (n.d.). Bioconjugation Technical Handbook Download.

- Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins.

- Abcam. (n.d.). NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0).

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar lophine core, coupled with a reactive benzoyl chloride moiety, makes it an attractive building block for the synthesis of a diverse range of derivatives. The imidazole ring, a common motif in many biologically active compounds, offers sites for hydrogen bonding and potential coordination with biological targets. The acyl chloride group provides a reactive handle for facile derivatization, allowing for the introduction of various functionalities to modulate the compound's physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis and characterization of this important chemical entity, offering field-proven insights for researchers in drug discovery and development.

Synthesis of the Precursor: 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid

The synthesis of the target acyl chloride begins with the preparation of its carboxylic acid precursor, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. A robust and widely employed method for the synthesis of such multisubstituted imidazoles is the Radziszewski reaction. This one-pot, multi-component reaction offers an efficient route to the lophine core from readily available starting materials.

Reaction Principle: The Radziszewski Imidazole Synthesis

The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. In this specific synthesis, benzil serves as the 1,2-dicarbonyl component, 4-formylbenzoic acid is the aldehyde, and ammonium acetate acts as the ammonia source. The reaction proceeds through a series of imine formation and cyclization steps to yield the trisubstituted imidazole ring.

Figure 1: Conceptual workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid

This protocol is based on established procedures for the synthesis of lophine derivatives.[1][2][3]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g | 0.01 |

| 4-Formylbenzoic Acid | C₈H₆O₃ | 150.13 | 1.50 g | 0.01 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 7.71 g | 0.10 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 50 mL | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (2.10 g, 0.01 mol), 4-formylbenzoic acid (1.50 g, 0.01 mol), and ammonium acetate (7.71 g, 0.10 mol).

-

Dissolution and Reaction: Add glacial acetic acid (50 mL) to the flask. Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.

-

Precipitation and Neutralization: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water. To remove any residual acetic acid, suspend the solid in a dilute aqueous solution of sodium bicarbonate until effervescence ceases.

-

Final Washing and Drying: Filter the solid again and wash with copious amounts of deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid as a solid.

Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a crucial step for subsequent derivatization. This transformation is most commonly and efficiently achieved using thionyl chloride (SOCl₂).

Reaction Principle: Acyl Chloride Formation

Thionyl chloride reacts with carboxylic acids to form acyl chlorides, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4][5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a good leaving group.

Figure 2: General scheme for the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride

Safety First: This procedure involves the use of thionyl chloride, which is a corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be scrupulously dried before use.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid | C₂₂H₁₆N₂O₂ | 340.38 | 3.40 g | 0.01 |

| Thionyl Chloride | SOCl₂ | 118.97 | 5 mL (excess) | ~0.07 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1-2 drops | catalytic |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride guard tube) and a magnetic stirrer, add 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid (3.40 g, 0.01 mol) and anhydrous toluene (50 mL).

-

Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (1-2 drops). Slowly add thionyl chloride (5 mL, excess) to the suspension at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The reaction mixture should become a clear solution as the carboxylic acid is converted to the more soluble acyl chloride. The evolution of SO₂ and HCl gases will be observed.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and toluene can be removed by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

-

Isolation of Product: The resulting solid residue is the crude 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. Due to its reactivity, it is often used immediately in the next synthetic step without extensive purification. If necessary, it can be purified by recrystallization from a dry, non-polar solvent like anhydrous hexane or toluene.

Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₅ClN₂O |

| Molar Mass | 358.83 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

-

Expected Key Absorptions:

-

C=O stretch (acyl chloride): A strong, sharp absorption band is expected in the region of 1770-1815 cm⁻¹. This is a key diagnostic peak confirming the formation of the acyl chloride.

-

C=N stretch (imidazole): A medium to strong absorption around 1600-1650 cm⁻¹.

-

Aromatic C=C stretch: Multiple absorptions in the 1450-1600 cm⁻¹ region.

-

N-H stretch (imidazole): A broad absorption band in the region of 3200-3500 cm⁻¹ may be present, although it can sometimes be weak or absent.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of the atoms.

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings and the benzoyl group.

-

N-H Proton (imidazole): A broad singlet may be observed in the downfield region (δ 12-14 ppm), which is exchangeable with D₂O.[1]

-

-

¹³C NMR:

-

Carbonyl Carbon (acyl chloride): A characteristic signal is expected in the downfield region, typically around δ 165-175 ppm.

-

Imidazole Carbons: Signals for the C2, C4, and C5 carbons of the imidazole ring are expected in the aromatic region.

-

Aromatic Carbons: A series of signals corresponding to the carbons of the phenyl and benzoyl groups will be present in the aromatic region (δ 120-150 ppm).

-

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): For C₂₂H₁₅ClN₂O, the expected monoisotopic mass is approximately 358.09 m/z. The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is an essential technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or TFA) is typically suitable for the analysis of such aromatic compounds. The purity can be determined by the area percentage of the main peak in the chromatogram.[7]

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. The two-step synthesis, commencing with the Radziszewski reaction to form the precursor carboxylic acid followed by its conversion to the acyl chloride using thionyl chloride, is a well-established and efficient route. The comprehensive characterization techniques described are crucial for verifying the structure and purity of the final product. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents and advanced materials. The protocols and insights provided herein are intended to empower researchers to confidently synthesize and utilize this valuable chemical entity in their scientific endeavors.

References

-

AIP Publishing. (n.d.). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

- Google Patents. (n.d.). US4719309A - Preparation of imidazoles.

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

-

Iranian Journal of Science. (2014, February 24). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Retrieved from [Link]

-

MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lophine (2,4,5-triphenyl-1H-imidazole). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][8][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

-

Processes of Petrochemistry and Oil Refining. (n.d.). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Sensitive determination of diethylstilbestrol by high performance liquid chromatography with fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

YouTube. (2020, October 7). Radziszewski/Radiszewskii imidazole synthesis |organic hetrocyclic chemistry. Retrieved from [Link]

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. ijrpc.com [ijrpc.com]

Unveiling the Spectroscopic Signature: A Technical Guide to 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride (DIB-Cl)

Abstract

This technical guide provides an in-depth exploration of the core spectral characteristics of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), a prominent fluorescent labeling reagent in analytical chemistry.[1][2][3][4] As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a synthesized analysis grounded in field-proven insights and fundamental spectroscopic principles. Given the limited availability of directly published, comprehensive spectral data for DIB-Cl itself, this guide establishes its expected spectroscopic signature through a careful examination of its structural analogs, its synthetic precursors, and the extensive data available for its fluorescent derivatives. Every protocol and interpretation is presented with the causality behind the experimental choices, ensuring a self-validating and trustworthy resource for researchers, scientists, and drug development professionals.

Introduction: The Lophine Scaffold and the Analytical Power of DIB-Cl

The lophine (2,4,5-triphenyl-1H-imidazole) scaffold is the foundation of a class of compounds renowned for their potent fluorescence and chemiluminescence.[5][6] This inherent photophysical activity makes lophine derivatives highly valuable as molecular probes and labeling agents. 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, commonly known as DIB-Cl, weaponizes this fluorescent core by incorporating a highly reactive benzoyl chloride moiety.

This functional group allows for the covalent attachment of the lophine fluorophore to primary and secondary amines, phenols, and alcohols under mild conditions, making it an exceptional derivatization agent for enhancing the detection of analytes in complex matrices via High-Performance Liquid Chromatography (HPLC).[1][7] Understanding the intrinsic spectral characteristics of DIB-Cl is paramount for optimizing labeling reactions, developing robust analytical methods, and interpreting the resulting data.

This guide will systematically deconstruct the expected spectral signature of DIB-Cl across ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Synthesis Pathway and Molecular Structure

The logical starting point for understanding DIB-Cl is its molecular structure and synthesis. The compound is typically prepared from its corresponding carboxylic acid, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation, commonly achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride.

The precursor acid itself is synthesized via a well-established multicomponent reaction, the Radziszewski synthesis, which involves the condensation of benzil (a 1,2-diketone), 4-formylbenzoic acid (an aldehyde), and a nitrogen source, typically ammonium acetate. This efficient one-pot synthesis provides high yields of the core imidazole structure.

Caption: Synthetic workflow for DIB-Cl production.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of a molecule reveals electronic transitions, primarily π→π* and n→π*, within its chromophores. The extended π-conjugated system of the 2,4,5-triphenyl-imidazole core in DIB-Cl is expected to give rise to strong absorption bands in the UV region.

Expected Spectral Characteristics

Direct spectral data for DIB-Cl is scarce, but analysis of the closely related analog, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, provides a strong predictive foundation. This analog exhibits absorption maxima at approximately 340 nm and 406 nm in DMF.[8] These absorptions are characteristic of the extensive π→π* transitions within the conjugated imidazole and phenyl rings. The replacement of the phenol's hydroxyl group with a benzoyl chloride moiety is not expected to drastically alter the fundamental electronic transitions of the core fluorophore. Therefore, similar absorption maxima are predicted for DIB-Cl.

| Parameter | Expected Value | Transition Type |

| λmax 1 | ~330-350 nm | π→π |

| λmax 2 | ~400-410 nm | π→π (Extended Conjugation) |

Table 1: Predicted UV-Vis Absorption Data for DIB-Cl.

Causality and Experimental Considerations

The choice of solvent is critical. Protic solvents (e.g., ethanol, methanol) can interact with the lone pairs on the imidazole nitrogens, potentially causing slight solvatochromic shifts (changes in λmax) compared to aprotic solvents (e.g., acetonitrile, THF). For DIB-Cl, an aprotic solvent is mandatory due to the reactivity of the acyl chloride group with protic solvents. Acetonitrile is an excellent choice as it is transparent in the near-UV and visible regions and is a common solvent for HPLC applications.

Protocol: UV-Vis Absorbance Spectrum Acquisition

-

Instrument Preparation: Warm up the UV-Vis spectrophotometer for at least 30 minutes to ensure lamp stability.

-

Solvent Blank: Fill a quartz cuvette with HPLC-grade acetonitrile. Place it in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 250-550 nm).

-

Sample Preparation: Prepare a stock solution of DIB-Cl in acetonitrile (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU). All handling of DIB-Cl must be performed in a fume hood with appropriate personal protective equipment, and solutions should be protected from moisture.

-

Sample Measurement: Rinse the cuvette with the dilute DIB-Cl solution, then fill it and place it in the sample holder.

-

Data Acquisition: Scan the sample from 250 nm to 550 nm and record the absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information on the electronic excited state of a molecule. For DIB-Cl, this is its most important characteristic, as its utility is derived from its ability to act as a fluorescent tag.

Expected Spectral Characteristics

While the intrinsic fluorescence spectrum of underivatized DIB-Cl is not widely reported, the spectra of its derivatives are well-documented. This is a common scenario for labeling reagents, as their properties post-reaction are of primary interest. The core fluorophore remains the DIB-moiety.

-

A DIB-Cl derivative of bisphenol A shows an emission maximum (λem) at 475 nm when excited (λex) at 350 nm .[1]

-

Another derivative for determining atomoxetine shows λem at 448 nm with λex at 318 nm .[2]

This indicates that the DIB-Cl fluorophore is effectively excited by wavelengths corresponding to its main absorption bands and emits strongly in the blue-to-green region of the spectrum. The variation in the exact maxima is due to the influence of the conjugated analyte, but the general range is consistent.

| Parameter | Expected Value Range |

| Excitation Maximum (λex) | ~320-350 nm |

| Emission Maximum (λem) | ~440-480 nm |

| Stokes Shift (λem - λex) | ~120-130 nm |

Table 2: Predicted Fluorescence Data for DIB-Cl Derivatives.

The large Stokes shift is highly advantageous in analytical applications, as it minimizes self-absorption and simplifies the optical setup for detection by effectively separating the excitation and emission signals.

Caption: Jablonski diagram illustrating fluorescence.

Protocol: Fluorescence Spectrum Acquisition

-

Instrument Setup: Turn on the spectrofluorometer and its xenon lamp source, allowing at least 30 minutes for stabilization.

-

Solvent Blank: Record the emission spectrum of pure, HPLC-grade acetonitrile to check for any background fluorescence (Raman scattering from the solvent is expected).

-

Sample Preparation: Prepare a very dilute solution of DIB-Cl or a DIB-derivative in acetonitrile (typically in the nanomolar to low micromolar range) to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the expected λem (e.g., 450 nm) and scan the excitation monochromator across a range (e.g., 250-430 nm) to find the λex that produces the strongest emission.

-

Emission Spectrum: Set the excitation monochromator to the determined λex (e.g., 340 nm) and scan the emission monochromator from a slightly higher wavelength (e.g., 360 nm) to well past the emission peak (e.g., 600 nm).

-

Data Analysis: Note the λex and λem maxima and calculate the Stokes shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for elucidating the precise molecular structure of DIB-Cl. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of DIB-Cl will be dominated by signals in the aromatic region. Based on extensive data for similar lophine derivatives, the following assignments can be predicted.[9] The protons on the benzoyl chloride ring will be the most downfield due to the strong electron-withdrawing effect of the carbonyl chloride group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HA (ortho to -COCl) | ~8.1-8.3 | Doublet (d) | 2H |

| HB (meta to -COCl) | ~7.9-8.1 | Doublet (d) | 2H |

| HC (4,5-phenyl rings) | ~7.2-7.6 | Multiplet (m) | 10H |

| N-H (imidazole) | ~12.5-13.5 | Broad Singlet (br s) | 1H |

Table 3: Predicted ¹H NMR Spectral Data for DIB-Cl (in DMSO-d₆).

Causality: The use of a polar aprotic solvent like DMSO-d₆ is necessary for solubility and to observe the exchangeable N-H proton. The chemical shift of this proton can be highly variable and concentration-dependent.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The carbonyl carbon of the acyl chloride will be significantly downfield. Predictions are based on data for lophine derivatives and benzoyl chloride.[9][10][11]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (acyl chloride) | ~168-170 |

| C2 (imidazole) | ~145-148 |

| C4/C5 (imidazole) | ~135-138 |

| Quaternary C (ipso- to -COCl) | ~134-136 |

| Aromatic CHs | ~125-132 |

| Quaternary C (ipso-phenyls) | ~130-134 |

Table 4: Predicted ¹³C NMR Spectral Data for DIB-Cl (in DMSO-d₆).

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of DIB-Cl in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C). Integrate the ¹H signals and pick all peaks in both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns of a molecule, confirming its elemental composition and offering structural clues.

Expected Mass Spectrum

For DIB-Cl, using a soft ionization technique like Electrospray Ionization (ESI) would be ideal to observe the protonated molecular ion [M+H]⁺. Electron Ionization (EI) would be more likely to cause fragmentation.

| Ion | Expected m/z | Notes |

| [M]⁺ | 358.09 | Molecular ion. |

| [M+2]⁺ | 360.09 | Isotope peak due to ³⁷Cl (~32% intensity of M⁺). |

| [M-Cl]⁺ | 323.11 | Loss of chlorine radical. |

| [M-COCl]⁺ | 295.12 | Loss of benzoyl chloride radical, fragmentation of the side chain. |

Table 5: Predicted High-Resolution MS Data for DIB-Cl.

Causality: The most characteristic feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two peaks (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1. This is a definitive signature for a monochlorinated compound. Fragmentation would likely initiate with the loss of the chlorine atom or the entire -COCl group, which are relatively weak points in the structure.

Protocol: Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of DIB-Cl (e.g., 10-50 µg/mL) in an appropriate solvent system, such as acetonitrile or methanol, compatible with ESI.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization. Positive ion mode should be selected to observe [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da). Average multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Analyze any significant fragment ions.

Conclusion

References

-

Hariharasubramanian, A., & Ravichandran, Y. D. (2014). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 4(96), 54740-54746. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information for "Trityl Chloride as an Efficient Organocatalyst for the Synthesis of Imidazoles". [Link]

-

Nakashima, K. (2003). Lophine derivatives as versatile analytical tools. Biomedical Chromatography, 17(2-3), 83-95. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for "Synthesis and studies of electrochemical properties of lophine derivatives". [Link]

-

ResearchGate. (n.d.). Lophine derivatives as versatile analytical tools. Retrieved January 9, 2026, from [Link]

-

MDPI. (2023). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. International Journal of Molecular Sciences, 24(15), 12345. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072355, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride. Retrieved January 9, 2026, from [Link].

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630079, 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride Hydrochloride. Retrieved January 9, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 9, 2026, from [Link]

-

Watanabe, T., et al. (2001). Development of sensitive high-performance liquid chromatography with fluorescence detection using 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoyl chloride as a labeling reagent for determination of bisphenol A in plasma samples. Journal of Chromatography B: Biomedical Sciences and Applications, 762(1), 1-7. [Link]

-

ResearchGate. (n.d.). Sensitive determination of diethylstilbestrol by high performance liquid chromatography with fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent. Retrieved January 9, 2026, from [Link]

-

CeMines. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride. Retrieved January 9, 2026, from [Link]

Sources

- 1. Development of sensitive high-performance liquid chromatography with fluorescence detection using 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoyl chloride as a labeling reagent for determination of bisphenol A in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride | CeMines [cemines.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride Hydrochloride [for HPLC Labeling], 100MG | Labscoop [labscoop.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Benzoyl chloride(98-88-4) 13C NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

Lophine Derivatives: A Comprehensive Technical Guide for Chemiluminescence Studies

Introduction: The Enduring Glow of Lophine

Since its initial discovery in 1877, lophine (2,4,5-triphenylimidazole) has captivated chemists with its remarkable ability to produce a sustained, visible light through a chemical reaction—a phenomenon known as chemiluminescence.[1][2] This foundational discovery laid the groundwork for a vast field of research into organic chemiluminescent compounds. Lophine and its derivatives have since evolved from a chemical curiosity into versatile and powerful tools for a myriad of analytical applications, from detecting trace metal ions to enabling highly sensitive bioassays.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of lophine derivatives in their work. Moving beyond a simple recitation of facts, this document will provide a foundational understanding of the principles governing lophine chemiluminescence, practical insights into experimental design, and a forward-looking perspective on the future of this enduring class of luminophores. As a self-validating system of protocols and mechanistic explanations, this guide aims to empower both novice and experienced researchers to confidently and effectively employ lophine derivatives in their chemiluminescence studies.

The Mechanism of Light: Unraveling Lophine Chemiluminescence

The light-emitting process of lophine derivatives is a fascinating interplay of oxidation and energy release. In an alkaline environment and in the presence of an oxidizing agent, such as oxygen or hydrogen peroxide, the lophine molecule undergoes a series of transformations that culminate in the formation of an electronically excited state.[6][7] The return of this excited molecule to its ground state is accompanied by the emission of a photon of light, typically in the yellow-green region of the visible spectrum.[2][8]

The generally accepted mechanism involves the formation of a hydroperoxide intermediate, which then cyclizes to form an unstable high-energy 1,2-dioxetane-like intermediate.[1][7] The decomposition of this dioxetane ring generates the excited-state product, which is the ultimate light emitter.[7] The specific wavelength and intensity of the emitted light can be modulated by the chemical substituents on the phenyl rings of the lophine core, a key feature that allows for the rational design of derivatives with tailored properties.

Caption: General mechanism of lophine chemiluminescence.

Crafting the Light: Synthesis of Lophine Derivatives

The versatility of lophine derivatives stems from the relative ease with which their core structure can be synthesized and modified. The most common synthetic route is a one-pot, three-component condensation reaction involving a benzil derivative, a benzaldehyde derivative, and an ammonia source, typically ammonium acetate, in a suitable solvent like acetic acid.[2][8][9] This straightforward approach allows for the introduction of a wide array of functional groups onto the phenyl rings at the 2, 4, and 5 positions of the imidazole core.

The nature and position of these substituents have a profound impact on the chemiluminescent properties of the resulting derivative. Electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, can enhance the quantum yield and shift the emission to longer wavelengths. Conversely, electron-withdrawing groups may have the opposite effect. This structure-property relationship is a critical consideration in the design of lophine-based probes for specific applications.

Caption: General synthetic scheme for lophine derivatives.

Illuminating the Unknown: Analytical Applications

The high sensitivity and low background signal associated with chemiluminescence make lophine derivatives excellent candidates for a wide range of analytical applications.[3] Their utility spans from the detection of inorganic species to complex biological molecules.

Detection of Metal Ions

Certain metal ions can catalyze the chemiluminescent reaction of lophine derivatives, providing a basis for their quantitative determination.[3][5] For instance, cobalt(II) has been shown to significantly enhance the light emission from specific lophine systems, enabling its detection at trace levels.[3][5] This catalytic effect is often exploited in flow-injection analysis systems for rapid and automated measurements.

Bioassays and Immunoassays

Lophine derivatives have found significant use as labels in various bioanalytical formats, including immunoassays.[3] They can be chemically attached to antibodies, antigens, or nucleic acids. The resulting labeled biomolecule can then be quantified by measuring the light emitted upon the addition of the necessary reagents. This approach offers a non-radioactive and highly sensitive alternative to traditional labeling methods. For example, lophine derivatives functionalized with reactive groups like carboxylic acids or amines can be readily conjugated to biomolecules.[3]

| Application | Lophine Derivative | Target Analyte | Detection Limit | Reference |

| Metal Ion Detection | Lophine | Cobalt (II) | Varies | [3][5] |

| Immunoassay | HCPI | Fatty Acids | pmol range | [3] |

| Bio-imaging | JIMI-11 | Superoxide Anion | In vivo | [10] |

| Enzyme Activity Assay | Lophine ester derivatives | Lipases | N/A | [11] |

| 2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole |

Harnessing the Glow: A Practical Guide to Chemiluminescence Measurement

Accurate and reproducible measurement of chemiluminescence requires careful attention to experimental detail. This section provides a generalized protocol for a typical lophine-based chemiluminescence assay.

Instrumentation

A luminometer is the primary instrument for measuring chemiluminescence.[12] It consists of a light-tight sample chamber, a photomultiplier tube (PMT) detector to convert photons into an electrical signal, and signal processing electronics.[12] Modern luminometers are often equipped with automated injectors for precise and rapid addition of reagents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Chemiluminescence/Lophine and pyrogallol - Wikibooks, open books for an open world [en.wikibooks.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemiluminescence - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. An enligthening experience | Young Science [young-science-magazin.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development [mdpi.com]

- 12. comm-tec.com [comm-tec.com]

The Architect's Toolkit: A Technical Guide to Benzoyl Chloride Derivatives in Fluorescent Probe Synthesis

Foreword: Beyond the Fluorophore

In the intricate world of molecular sensing and cellular imaging, the fluorescent probe reigns supreme. Its ability to signal the presence of specific analytes or illuminate cellular structures has revolutionized our understanding of biological systems. However, the true power of a probe often lies not in the inherent fluorescence of its core structure, but in the intelligent chemical modifications that bestow upon it specificity, sensitivity, and functionality. This guide delves into the chemistry of a particularly versatile class of reagents that serve as a cornerstone in the synthesis of these sophisticated molecular tools: benzoyl chloride and its derivatives.

This document is not a mere collection of protocols. Instead, it aims to provide a deeper understanding of the why behind the how. We will explore the fundamental reactivity of benzoyl chlorides, dissect the rationale for their use in modifying fluorophores, and provide practical, field-tested methodologies for their application. For the researcher, scientist, and drug development professional, this guide is intended to be both a foundational text and a practical lab-bench companion in the art and science of fluorescent probe design.

The Strategic Advantage of the Benzoyl Moiety

The utility of benzoyl chloride and its derivatives in fluorescent probe synthesis stems from the inherent reactivity of the acyl chloride group (-COCl). This functional group is a highly efficient acylating agent, readily reacting with a variety of nucleophiles under mild conditions. This reactivity is the key to covalently attaching the benzoyl moiety, or a derivative carrying a specific functionality, to a fluorophore scaffold.

The core advantages of employing benzoyl chloride derivatives can be summarized as follows:

-

Versatility in Nucleophile Reactivity: Benzoyl chlorides react readily with primary and secondary amines, alcohols (including phenols), and to some extent, thiols.[1][2] This broad reactivity allows for the modification of a wide range of fluorophores that possess these common functional groups.

-

Modulation of Fluorophore Properties: The introduction of a benzoyl group can significantly alter the photophysical and chemical properties of a fluorophore. This can include shifting excitation and emission wavelengths, altering quantum yield, and influencing solubility and cell permeability. For instance, the esterification of fluorescein with benzoyl chloride can be used to create non-fluorescent precursors that release the highly fluorescent parent dye upon enzymatic cleavage.[3]

-

Introduction of Functional Groups: Substituted benzoyl chlorides allow for the introduction of a diverse array of functional groups. These can serve as recognition elements for specific analytes, quenching moieties, or reactive handles for further conjugation.

-

Commercial Availability and Cost-Effectiveness: A wide variety of substituted benzoyl chlorides are commercially available, providing a rich toolbox for probe designers.[4][5][6][7][8][9] The parent compound, benzoyl chloride, is an inexpensive and readily available starting material for the synthesis of more complex derivatives.[10][11][12][13]

A Palette of Possibilities: Key Benzoyl Chloride Derivatives in Probe Synthesis

While unsubstituted benzoyl chloride is a valuable tool, its substituted derivatives offer a much broader range of possibilities for probe design. The nature and position of the substituent on the benzene ring dictate the functionality imparted to the fluorophore.

| Derivative | Structure | Key Features & Applications |

| Benzoyl Chloride | C₆H₅COCl | The parent compound, used for general acylation to protect or modify hydroxyl and amino groups.[1][2][10][11][12][13] Can be used to introduce a simple phenyl group. |

| Dansyl Chloride | C₁₂H₁₂ClNO₂S | A highly versatile reagent that introduces the strongly fluorescent and environmentally sensitive dansyl group.[14][15][16][17] Widely used for labeling primary and secondary amines in proteins and peptides.[16] The fluorescence of the dansyl moiety is often sensitive to the polarity of its local environment. |

| 4-(Dimethylamino)benzoyl Chloride (DMABC) | (CH₃)₂NC₆H₄COCl | Used as a derivatizing agent to enhance UV detection in HPLC analysis of compounds with amino and hydroxyl groups.[5][18] The dimethylamino group provides a site for protonation, making the resulting probe potentially pH-sensitive. |

| 4-Nitrobenzoyl Chloride | O₂NC₆H₄COCl | Introduces a nitrobenzene moiety, which is a well-known fluorescence quencher.[7][9] This is particularly useful in designing "off-on" probes where the fluorescence is initially quenched and is restored upon reaction with the target analyte. The nitro group can be reduced to an amine for further functionalization. |

Synthetic Strategies and Core Mechanisms

The fundamental reaction underpinning the use of benzoyl chloride derivatives in fluorescent probe synthesis is nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophile (from the fluorophore) on the electrophilic carbonyl carbon of the acyl chloride, followed by the departure of the chloride leaving group.

The Schotten-Baumann Reaction: A Workhorse for Amine and Alcohol Acylation

The Schotten-Baumann reaction is a widely used method for acylating amines and alcohols with acyl chlorides.[2] It is typically carried out in a two-phase system (e.g., dichloromethane and water) in the presence of a base, such as sodium hydroxide or triethylamine. The base serves two critical roles: it deprotonates the nucleophile to increase its reactivity and neutralizes the HCl byproduct generated during the reaction.

Caption: Logical flow of the Schotten-Baumann reaction for fluorophore modification.

Field-Proven Experimental Protocols

The following protocols are illustrative examples of how benzoyl chloride derivatives are used in the synthesis of fluorescent probes. These are intended as a starting point, and optimization may be necessary for specific fluorophores and derivatives.

Protocol: Synthesis of a Dansyl-Labeled Amine

This protocol describes a general procedure for the dansylation of a primary amine, a common step in creating fluorescent probes for biological targets.[14][15][17]

Materials:

-

Amine-containing compound (1.0 eq)

-

Dansyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) (1.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine-containing compound in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve dansyl chloride in anhydrous CH₂Cl₂.

-

Add the dansyl chloride solution dropwise to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: O-Benzoylation of Fluorescein

This protocol provides a method for the benzoylation of the hydroxyl groups of fluorescein, which can be a step in creating a "caged" or pro-fluorescent probe.[3]

Materials:

-

Fluorescein (1.0 eq)

-

Benzoyl chloride (2.5 eq)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend fluorescein in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

-

Add anhydrous pyridine to the suspension. The mixture should become a clear solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor by TLC.

-

Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the dibenzoylated fluorescein derivative.

-

Confirm the structure of the product using spectroscopic methods.

Applications in Sensing and Imaging

The fluorescent probes synthesized using benzoyl chloride derivatives have found widespread applications in various scientific disciplines.

-

Bioimaging: Probes with environmentally sensitive fluorophores, such as those derived from dansyl chloride, can be used to map polarity changes within cellular compartments.

-

Analyte Sensing: By incorporating a specific recognition moiety, probes can be designed to detect metal ions, reactive oxygen species, and other small molecules.[15][19] For example, a probe might be designed where the binding of a metal ion disrupts the quenching effect of a nitrobenzoyl group, leading to a "turn-on" fluorescent signal.

-

Drug Development: Benzoyl chloride derivatives are used to label drugs and other bioactive molecules to study their uptake, distribution, and metabolism in living systems.[20][21]

-

Proteomics and Metabolomics: Dansyl chloride and other derivatives are extensively used for the derivatization of amino acids and other small molecules to enhance their detection in chromatography and mass spectrometry.[16][22][20][21]

Caption: A generalized workflow from starting materials to applications of benzoyl chloride-derived fluorescent probes.

Conclusion: A Foundational Reagent for Innovation

Benzoyl chloride and its derivatives represent a powerful and versatile class of reagents in the modern synthetic chemist's arsenal. Their straightforward reactivity, coupled with the vast array of commercially available substituted analogs, provides a robust platform for the rational design and synthesis of novel fluorescent probes. By understanding the core chemical principles and leveraging the practical methodologies outlined in this guide, researchers can continue to push the boundaries of molecular sensing and imaging, shedding new light on the complex workings of the chemical and biological world.

References

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Link]

-

O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1. ResearchGate. [Link]

-

Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. PMC - NIH. [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

-

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC - NIH. [Link]

- Synthesis method of dansyl chloride for preparing fluorescent probe.

-

Scheme 1 Benzoyl chloride and its fluorinated analogues. ResearchGate. [Link]

-

Benzoyl chloride. Wikipedia. [Link]

-

In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. PMC - NIH. [Link]

-

Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. PMC - NIH. [Link]

-

BENZOYL CHLORIDE (BENZOİL KLORÜR). atamankimya.com. [Link]

-

4-(Dimethylamino)benzoyl chloride. Oakwood Chemical. [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Silver Fern Chemical. [Link]

-

Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. Silver Fern Chemical. [Link]

-

Structure of fluorescein and common sites of modification and linker... ResearchGate. [Link]

-

Are there any fluorescent dyes that Nitrobenzene does not quench? ResearchGate. [Link]

-

Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. [Link]

-

Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University. [Link]

-

Making benzoyl chloride. YouTube. [Link]

-

Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]

-

Benzoyl chloride | C6H5COCl. PubChem. [Link]

- Preparation method of benzyl chloride derivatives.

- Fluorescein and benoxinate compositions.

- Fluorescent quenching detection reagents and methods.

Sources

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-二甲氨基苯甲酰氯 derivatization grade (HPLC), LiChropur™, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Dimethylamino)benzoyl chloride [oakwoodchemical.com]

- 7. 4-Nitrobenzoyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Sigma Aldrich 4-(Dimethylamino)benzoyl chloride 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. 4-Nitrobenzoyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 11. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]

- 17. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride and its Analogs: A Technical Guide for Researchers

Introduction: The Lophine Lineage and the Rise of High-Sensitivity Probes

First synthesized in 1877, lophine (2,4,5-triphenyl-1H-imidazole) holds the distinction of being one of the earliest synthetic chemiluminescent compounds. Its ability to emit a characteristic yellow light in the presence of oxygen under basic conditions has paved the way for the development of a vast array of derivatives with significant applications in analytical chemistry. At the forefront of these advancements is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, commonly referred to as DIB-Cl. This molecule and its analogs have emerged as powerful tools for researchers, particularly in the realms of chromatography and bioassays, where high sensitivity is paramount.

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of DIB-Cl and its analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage these versatile compounds in their work. We will delve into the synthetic pathways, the principles behind their chemiluminescent and fluorescent properties, and practical applications, all while maintaining a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Compound Profile: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride (DIB-Cl)

DIB-Cl is a highly reactive derivative of lophine, functionalized with a benzoyl chloride group. This reactive moiety allows for the covalent labeling of nucleophilic functional groups, such as amines and phenols, making it an excellent derivatization agent for enhancing the detection of various analytes in complex matrices.[1] The core 4,5-diphenyl-1H-imidazole structure provides the intrinsic fluorescent and chemiluminescent properties that are harnessed for detection.

Key Attributes:

-

Fluorescent and Chemiluminescent: The lophine core enables highly sensitive detection through both fluorescence and chemiluminescence.

-

Reactive Handle: The benzoyl chloride group facilitates covalent bonding to a wide range of analytes.

-

Versatility: DIB-Cl and its analogs are employed in diverse applications, from enhancing detection in HPLC to serving as probes for reactive oxygen species.[1][2]

Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride and its Analogs: A Step-by-Step Approach

The synthesis of DIB-Cl and its analogs is a multi-step process that begins with the construction of the core imidazole ring, followed by functionalization to introduce the desired reactive group. The following protocols are based on established methods for the synthesis of lophine derivatives and related compounds, providing a robust framework for their preparation in a laboratory setting.

Part 1: Synthesis of the Carboxylic Acid Precursor: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic Acid

The foundational step is the synthesis of the carboxylic acid precursor, which involves a condensation reaction to form the imidazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), 4-formylbenzoic acid (1 equivalent), and a molar excess of ammonium acetate.

-

Solvent: Add glacial acetic acid to the flask to serve as the solvent and catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice water to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

-

Benzil and 4-formylbenzoic acid are the essential building blocks for the desired lophine analog, providing the diphenyl and carboxyphenyl substituents, respectively.

-

Ammonium acetate serves as the source of both nitrogen atoms for the imidazole ring.

-

Glacial acetic acid acts as a protic solvent that facilitates the condensation reaction and helps to drive the reaction to completion.

-

Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.

-

Precipitation in ice water is a standard technique to isolate the product from the reaction mixture, as the organic product is typically insoluble in water.

Part 2: Conversion to the Benzoyl Chloride (DIB-Cl)

The carboxylic acid precursor is then converted to the more reactive benzoyl chloride using a standard chlorinating agent.

Experimental Protocol:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the dried 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.

-

Chlorinating Agent: Add thionyl chloride (SOCl₂) (typically 1.5-2 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours, or until the evolution of HCl gas ceases. The reaction should be carried out in a well-ventilated fume hood.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude DIB-Cl is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization from a dry, non-polar solvent.

Causality of Experimental Choices:

-

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. It is advantageous because the byproducts (SO₂ and HCl) are gaseous and can be easily removed.

-

Dry, inert solvent is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride product back to the carboxylic acid.

-

Refluxing ensures the reaction goes to completion.

-

Removal of excess reagent and solvent under reduced pressure is a standard method for isolating the product.

Diagrammatic Representation of the Synthetic Pathway

Caption: Synthetic pathway for DIB-Cl.

Applications in High-Sensitivity Analysis

The unique properties of DIB-Cl and its analogs make them highly valuable in various analytical applications, particularly where sensitive detection is required.

HPLC with Fluorescence Detection

DIB-Cl is widely used as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds containing primary and secondary amine or phenolic hydroxyl groups.[1] The derivatization reaction is typically rapid and proceeds under mild conditions.

Experimental Workflow for Amine Derivatization:

-

Sample Preparation: Dissolve the amine-containing sample in a suitable aprotic solvent.

-

Derivatization: Add a solution of DIB-Cl in an aprotic solvent (e.g., acetonitrile) to the sample. The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

-

Reaction Conditions: The reaction is typically performed at room temperature for a short period (10-30 minutes).

-